molecular formula C13H18O5 B12595582 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one CAS No. 881181-63-1

2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one

Cat. No.: B12595582
CAS No.: 881181-63-1
M. Wt: 254.28 g/mol
InChI Key: XPHMWDGRVUDAAU-UHFFFAOYSA-N
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Description

2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is a complex organic compound characterized by its unique structure, which includes methoxymethyl and oxoethoxy groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclohexadiene derivative with methoxymethyl chloride under basic conditions, followed by the introduction of the oxoethoxy group through esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxoethoxy group can be reduced to a hydroxyl group under mild conditions.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl groups can yield methoxyacetic acid, while reduction of the oxoethoxy group can produce 2-hydroxyethoxy derivatives.

Scientific Research Applications

2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The methoxymethyl and oxoethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Shares structural similarities but differs in functional groups and reactivity.

    2-Methoxyphenylboronic acid: Contains a methoxy group but has a different core structure and chemical behavior.

Uniqueness

2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is unique due to its combination of methoxymethyl and oxoethoxy groups on a cyclohexadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

881181-63-1

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-[3,5-bis(methoxymethyl)-1-methyl-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde

InChI

InChI=1S/C13H18O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h4,6-7H,5,8-9H2,1-3H3

InChI Key

XPHMWDGRVUDAAU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)COC)COC)OCC=O

Origin of Product

United States

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